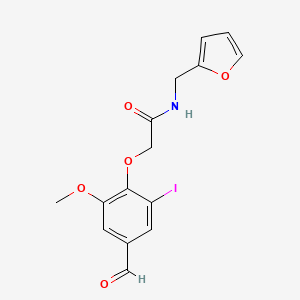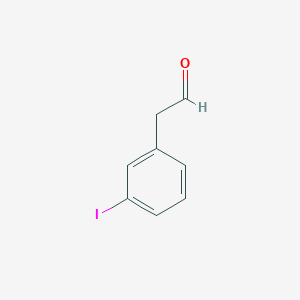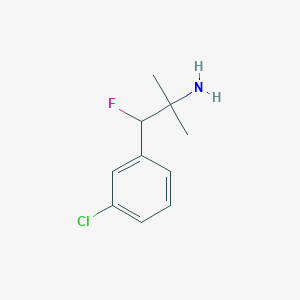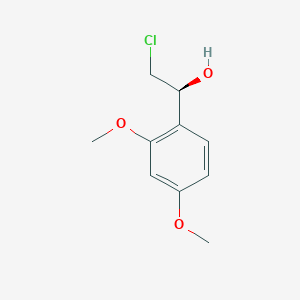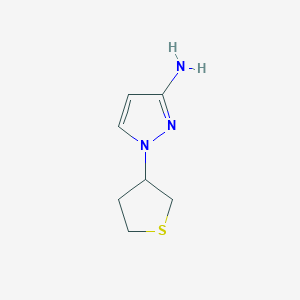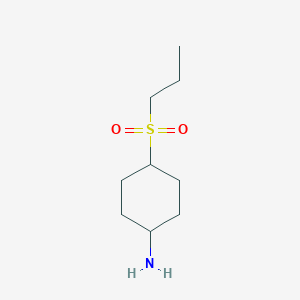![molecular formula C9H10O2 B13171971 3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(BICYCLO[310]HEXAN-3-YL)PROP-2-YNOICACID is a unique organic compound characterized by its bicyclic structure This compound is notable for its rigid and strained bicyclo[310]hexane ring system, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID typically involves the following steps:
Formation of the Bicyclo[3.1.0]hexane Core: This can be achieved through a (3 + 2) annulation reaction of cyclopropenes with aminocyclopropanes.
Introduction of the Prop-2-ynoic Acid Moiety: The bicyclo[3.1.0]hexane intermediate is then subjected to further functionalization to introduce the prop-2-ynoic acid group. This step may involve the use of reagents such as alkynes and appropriate catalysts to achieve the desired transformation.
Industrial Production Methods
Industrial production of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high efficiency and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne moiety to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID has several scientific research applications:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows for tight binding to target proteins, enhancing selectivity and reducing off-target effects . The prop-2-ynoic acid moiety can participate in various biochemical reactions, modulating the activity of enzymes and receptors involved in critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: A conformationally constrained bioisostere of cyclohexane, used in drug discovery for its tight binding and selectivity.
Cyclopropylacetic Acid: Another compound with a strained ring system, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
3-(BICYCLO[3.1.0]HEXAN-3-YL)PROP-2-YNOICACID is unique due to its combination of a bicyclic core and a prop-2-ynoic acid moiety. This dual functionality imparts distinct reactivity and potential for diverse applications in various fields. The rigid structure enhances binding affinity and selectivity, making it a valuable scaffold in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C9H10O2 |
|---|---|
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
3-(3-bicyclo[3.1.0]hexanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)2-1-6-3-7-5-8(7)4-6/h6-8H,3-5H2,(H,10,11) |
Clé InChI |
HXBDYJGLGZYJIU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2C1C2)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


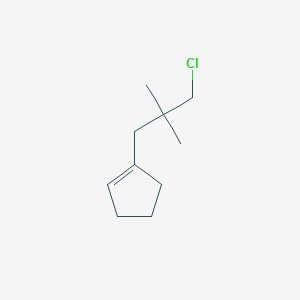
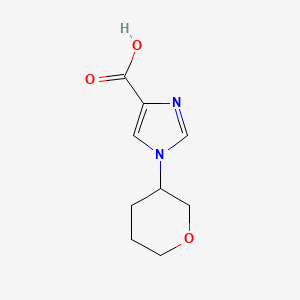
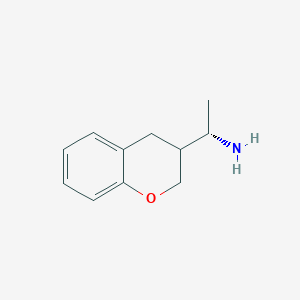
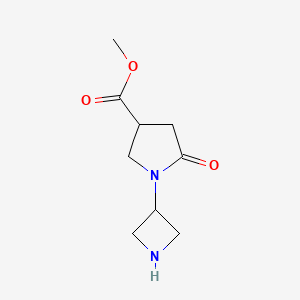
![[2,2-Bis(trifluoromethyl)cyclopropyl]methanol](/img/structure/B13171903.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
![2-chloro-N-[4-(difluoromethyl)phenyl]acetamide](/img/structure/B13171907.png)
